molecular formula C22H27N3O2S2 B6583105 N-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide CAS No. 1252922-50-1

N-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide

Cat. No.: B6583105
CAS No.: 1252922-50-1
M. Wt: 429.6 g/mol
InChI Key: GPDCWIYLJYGWAK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 2: A sulfanyl-linked N-butyl-N-methylacetamide moiety, contributing to solubility and metabolic stability.
  • Position 4: A ketone group, critical for hydrogen bonding and structural rigidity.

The compound’s design likely targets enzymes such as kinases or proteases, common for thienopyrimidine derivatives. Its synthetic pathway may involve multi-step coupling reactions, as seen in analogous compounds (e.g., use of DMF/LiH for sulfanyl group incorporation) .

Properties

IUPAC Name

N-butyl-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-5-6-10-24(4)19(26)14-29-22-23-18-9-11-28-20(18)21(27)25(22)13-17-8-7-15(2)16(3)12-17/h7-9,11-12H,5-6,10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDCWIYLJYGWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=C(C=C3)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide (CAS Number: 1252922-50-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, relevant studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O2S2, with a molecular weight of 429.6 g/mol. The compound includes several functional groups that may contribute to its biological activity:

PropertyValue
Molecular FormulaC22H27N3O2S2
Molecular Weight429.6 g/mol
CAS Number1252922-50-1

Preliminary studies suggest that this compound exhibits various biological activities attributed to its structural features:

  • Antimicrobial Activity : Compounds with similar thieno[3,2-d]pyrimidine frameworks have been associated with antimicrobial properties. The thieno-pyrimidine core is known to inhibit enzymes critical for bacterial growth and survival.
  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dimethylphenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to diseases such as cancer and infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Antimicrobial Study : A study investigated the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against a range of bacterial strains. Results indicated significant inhibition zones in the presence of these compounds compared to controls .
  • Anticancer Research : Another research focused on the anticancer effects of thieno[3,2-d]pyrimidine derivatives in various cancer cell lines. The findings suggested that these compounds induced apoptosis and inhibited tumor growth in vivo .
  • Enzyme Inhibition Analysis : Research demonstrated that similar compounds could inhibit specific enzymes involved in cancer metabolism, leading to decreased proliferation rates in cancer cells .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
1. 4-Oxo-thieno[3,2-d]pyrimidineSimilar core structureAntimicrobial
2. 5-Methylthieno[3,2-d]pyrimidineMethyl substitutionAnticancer
3. N-(4-Dimethylaminophenyl)acetamideAmide linkageAnalgesic properties

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Thieno[3,2-d]pyrimidinone - 3,4-dimethylphenylmethyl (Position 3)
- N-butyl-N-methylacetamide (Position 2)
~470–500 (estimated) High lipophilicity (logP >3), moderate solubility in DMSO
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide Pyrido-fused thienopyrimidine - 2-chloro-4-methylphenylacetamide (Position 2) 463.61 Increased planarity due to pyrido fusion; chlorine enhances halogen bonding but reduces metabolic stability
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone - 3-methyl (Position 3)
- 4-butylphenylacetamide (Position 2)
463.61 Higher steric bulk at Position 2; phenyl group may improve π-π stacking
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine-chromene hybrid - Fluorophenyl-chromene (Position 1)
- Benzenesulfonamide (Position 4)
589.1 Dual core structure; fluorination enhances potency but increases cytotoxicity

Structural Differences and Implications

  • Chromene-pyrazolopyrimidine hybrids (e.g., ) exhibit broader π-conjugation, favoring DNA intercalation but increasing synthetic complexity.
  • Substituent Effects: N-butyl-N-methylacetamide (target) vs. N-(4-butylphenyl)acetamide : The former’s branched alkyl chain may reduce crystallization tendencies, enhancing bioavailability. 3,4-Dimethylphenylmethyl (target) vs.
  • Halogenation :

    • Chlorine in the pyrido-fused compound enhances binding affinity via halogen bonds but may elevate off-target risks. Fluorinated analogs (e.g., ) show higher metabolic stability but require stringent toxicity profiling.

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